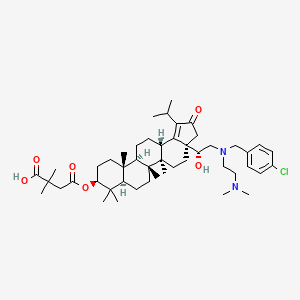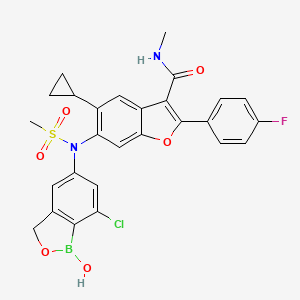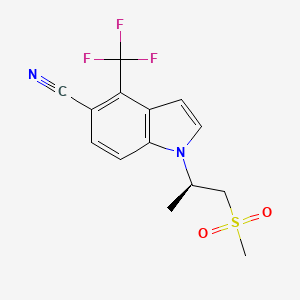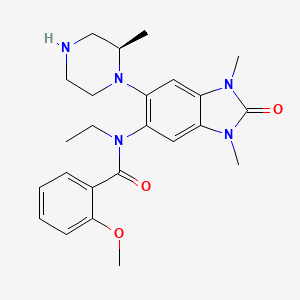
GSK9311
概要
説明
GSK9311は、ブロモドメインおよびPHDフィンガー含有(BRPF)ブロモドメインの阻害剤として知られる化学化合物です。これは、GSK6853の活性化されていないアナログであり、多くの場合、科学的研究において陰性対照として使用されます。 This compoundは、BRPF1およびBRPF2に対して阻害活性を示し、pIC50値はそれぞれ6.0および4.3です .
作用機序
GSK9311は、BRPFブロモドメインを阻害することによってその効果を発揮します。この化合物はブロモドメインに結合し、アセチル化ヒストンとの相互作用を阻止します。この阻害は、遺伝子調節とクロマチンリモデリングにおけるブロモドメインの正常な機能を阻害します。 This compoundの分子標的には、ヒストンアセチル化の調節を含む特定の経路で、BRPF1とBRPF2が含まれます .
類似の化合物との比較
類似の化合物
GSK6853: BRPF1に対してより高い効力を有する、this compoundのより活性なアナログ。
BETブロモドメイン阻害剤3: 避妊、がん、心臓病に関連する研究で使用されている別のブロモドメイン阻害剤
独自性
This compoundは、BRPFブロモドメイン阻害研究の陰性対照としての役割において、独自性があります。 GSK6853に比べて効力が低いことから、実験設定において特定の阻害効果を区別するために貴重です .
生化学分析
Biochemical Properties
GSK9311 is known to inhibit the BRPF bromodomain, with pIC50 values of 6.0 and 4.3 for BRPF1 and BRPF2, respectively . This interaction with the BRPF bromodomain suggests that this compound plays a role in the regulation of gene expression, as bromodomains are known to recognize acetylated lysine residues on histone tails, a key event in the reading of epigenetic marks .
Cellular Effects
Bromodomains are involved in the regulation of gene transcription, and their inhibition can lead to changes in gene expression patterns .
Molecular Mechanism
This compound exerts its effects at the molecular level through its inhibition of the BRPF bromodomain . This suggests that this compound may interfere with the recognition of acetylated lysine residues on histone tails, thereby influencing gene transcription .
Metabolic Pathways
Given its interaction with the BRPF bromodomain, it may be involved in pathways related to gene transcription .
準備方法
合成経路および反応条件
GSK9311の合成には、ベンゾイミダゾロンアナログの調製が含まれます。具体的な合成経路および反応条件は、機密情報であり、詳細に公表されていません。 この化合物は、ベンゾイミダゾロンコア構造の形成と、それに続く目的の阻害活性を達成するための官能基化を含む一連の化学反応によって合成されることが知られています .
工業生産方法
This compoundの工業生産方法は、広く文書化されていません生産プロセスは、高い純度と一貫性を達成するために、標準的な有機合成技術と精製方法を含む可能性があります .
化学反応の分析
反応の種類
GSK9311は、次のようなさまざまな化学反応を受けます。
置換反応: 分子内の官能基の置換を含む。
酸化および還元反応: 化合物内の特定の原子の酸化状態を変更する。
一般的な試薬と条件
This compoundの合成と改変に使用される一般的な試薬には、次のようなものがあります。
ジメチルスルホキシド(DMSO): 化合物を溶解するための溶媒として使用されます。
塩化ナトリウム(NaCl): さまざまな反応のための生理食塩水の調製に使用されます
形成される主な生成物
This compoundを含む反応から生成される主な生成物は、通常、元の化合物の誘導体であり、特定の官能基が修飾されて、その阻害活性を強化または変更します .
科学研究への応用
This compoundは、特に以下の分野において、科学研究で広く使用されています。
エピジェネティクス: BRPFブロモドメインの阻害剤として、this compoundは、これらのドメインが遺伝子調節とクロマチンリモデリングにおいて果たす役割を研究するために使用されます。
がん研究: この化合物は、がん治療におけるBRPF阻害剤の潜在的な治療応用を調査するために使用されます。
創薬: This compoundは、BRPFブロモドメインを標的とする新しい阻害剤の開発において、陰性対照として役立ちます
科学的研究の応用
GSK9311 is widely used in scientific research, particularly in the fields of:
Epigenetics: As an inhibitor of BRPF bromodomains, this compound is used to study the role of these domains in gene regulation and chromatin remodeling.
Cancer Research: The compound is used to investigate the potential therapeutic applications of BRPF inhibitors in cancer treatment.
Drug Development: This compound serves as a negative control in the development of new inhibitors targeting BRPF bromodomains
類似化合物との比較
Similar Compounds
GSK6853: A more active analog of GSK9311 with higher potency against BRPF1.
BET Bromodomain Inhibitor 3: Another bromodomain inhibitor used in research related to contraception, cancer, and heart disease
Uniqueness
This compound is unique in its role as a negative control for BRPF bromodomain inhibition studies. Its reduced potency compared to GSK6853 makes it valuable for distinguishing specific inhibitory effects in experimental settings .
特性
IUPAC Name |
N-[1,3-dimethyl-6-[(2R)-2-methylpiperazin-1-yl]-2-oxobenzimidazol-5-yl]-N-ethyl-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O3/c1-6-28(23(30)17-9-7-8-10-22(17)32-5)20-13-18-19(27(4)24(31)26(18)3)14-21(20)29-12-11-25-15-16(29)2/h7-10,13-14,16,25H,6,11-12,15H2,1-5H3/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXIHQFRQPGCCR-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNCC3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(C1=C(C=C2C(=C1)N(C(=O)N2C)C)N3CCNC[C@H]3C)C(=O)C4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


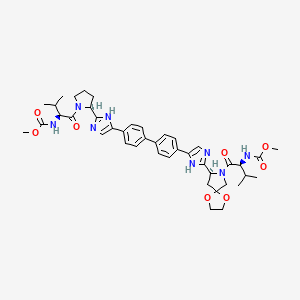
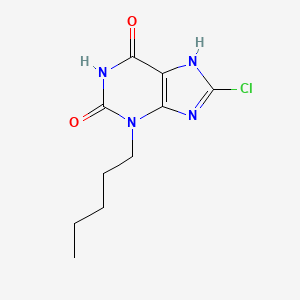

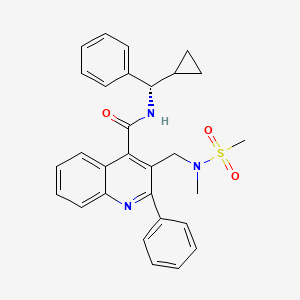
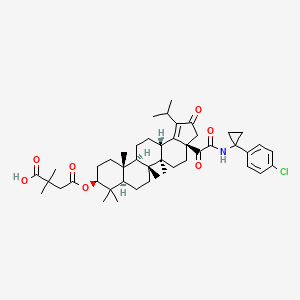
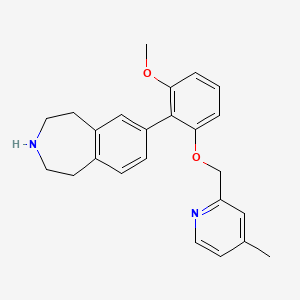
![N-[3-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-6-yl]oxyphenyl]-4-(2-morpholin-4-ylethoxy)benzamide;hydrochloride](/img/structure/B607800.png)
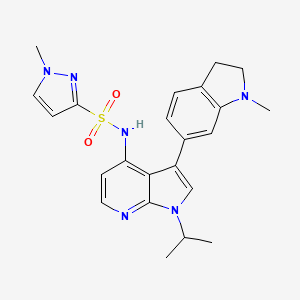

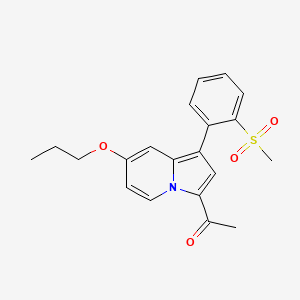
![(2S)-2-amino-4-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl-[3-(dimethylamino)propyl]amino]butanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B607806.png)
